molecular formula C9H14O3 B8772894 3-Acetyl-5-propyldihydrofuran-2(3h)-one CAS No. 40010-98-8

3-Acetyl-5-propyldihydrofuran-2(3h)-one

Cat. No. B8772894
CAS RN: 40010-98-8
M. Wt: 170.21 g/mol
InChI Key: BKSYCKMLQCVWOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-5-propyldihydrofuran-2(3h)-one is a useful research compound. Its molecular formula is C9H14O3 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Acetyl-5-propyldihydrofuran-2(3h)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Acetyl-5-propyldihydrofuran-2(3h)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

40010-98-8

Product Name

3-Acetyl-5-propyldihydrofuran-2(3h)-one

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

3-acetyl-5-propyloxolan-2-one

InChI

InChI=1S/C9H14O3/c1-3-4-7-5-8(6(2)10)9(11)12-7/h7-8H,3-5H2,1-2H3

InChI Key

BKSYCKMLQCVWOX-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(C(=O)O1)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-Octyl acetoacetate (313.3 g, 1.42 moles), 1,2-pentylene oxide 101.8 g, 1.18 moles) and 157.5 g distilled water were combined in a reactor. A solution of 59.6 g sodium hydroxide (1.49 moles) in 59.6 g distilled water was added over a one-hour period while maintaining the temperature in the range of 22 to 26° C. The reaction mixture was then allowed to stir for an additional 111/2 hours while maintaining the temperature between 28° C. and 36° C. The reaction mixture was then acidified to pH 5.8 by the addition of concentrated hydrochloric acid. After separation of the organic and aqueous phases, the organic layer was stripped under reduced pressure to remove the n-octanol and any unreacted n-octyl acetoactetate. 3-Acetyl-5-propyldihydro-2(3H)-furanone ##STR12## was recovered upon distillation in 62.4% yield.
Quantity
313.3 g
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reactant
Reaction Step One
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101.8 g
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reactant
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59.6 g
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reactant
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